molecular formula C13H15FN4S B11726540 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole

2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole

Cat. No.: B11726540
M. Wt: 278.35 g/mol
InChI Key: ULUURUUCUDPYGK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole is a functionalized imidazole derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on the imidazole scaffold, a privileged structure in drug discovery known for its ability to participate in hydrogen bonding and coordinate with metal ions, often serving as a key pharmacophore in enzyme inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7077460/]. The molecule incorporates a hydrazone functional group, formed from the condensation of a hydrazine and an aldehyde, which is a versatile moiety known for its biological activity and its utility in the development of chemical probes and sensors [https://pubs.acs.org/doi/10.1021/cr100042u]. The presence of the 4-fluorophenyl substituent is a common strategy in lead optimization to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, by modulating electronic and lipophilic characteristics [https://pubs.acs.org/doi/10.1021/jm040864v]. The ethylsulfanyl group at the 2-position provides a potential site for further derivatization or may contribute to interactions with hydrophobic enzyme pockets. Researchers are investigating this compound primarily as a building block for the synthesis of more complex heterocyclic systems and as a potential scaffold for developing inhibitors targeting specific enzymes, such as kinases, where the imidazole core can mimic the adenine moiety of ATP [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7077460/]. Its application extends to materials science, where such conjugated molecules are explored for their photophysical properties. This compound is intended for research purposes to study structure-activity relationships and mechanism of action in various biochemical assays.

Properties

Molecular Formula

C13H15FN4S

Molecular Weight

278.35 g/mol

IUPAC Name

N-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline

InChI

InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3

InChI Key

ULUURUUCUDPYGK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Imidazole Ring Construction

The imidazole backbone is typically synthesized via the Debus-Radziszewski reaction , which involves cyclocondensation of a 1,2-diketone, aldehyde, and ammonium acetate. For this compound:

  • Starting materials : Ethyl glyoxalate (for the 1-methyl group), thiourea (for the ethylsulfanyl group), and 4-fluorophenylhydrazine.

  • Reaction conditions : Reflux in glacial acetic acid (120°C, 6–8 hours).

Mechanism :

  • Formation of an α-aminoketone intermediate via aldehyde-ammonia condensation.

  • Cyclization to generate the imidazole ring with simultaneous introduction of the ethylsulfanyl group at position 2.

Functionalization at Position 5

The aldehyde group at position 5 is introduced via Vilsmeier-Haack formylation :

  • Treat the imidazole intermediate with POCl₃ and DMF at 0–5°C.

  • Hydrolyze the intermediate to yield the 5-formyl derivative.

Key data :

ParameterValueSource
Yield68–72%
Reaction temperature0–5°C → 25°C

Hydrazone Formation with 4-Fluorophenylhydrazine

The 5-formylimidazole derivative undergoes condensation with 4-fluorophenylhydrazine to form the hydrazone linkage:

  • Conditions : Ethanol, catalytic acetic acid, reflux (4–6 hours).

  • Workup : Precipitation in ice-water, recrystallization from ethanol.

Optimization factors :

  • Molar ratio : 1:1.2 (aldehyde:hydrazine) for minimal side products.

  • Solvent polarity : Ethanol enhances Schiff base formation kinetics.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

A greener approach utilizes microwave irradiation to accelerate imidazole cyclization:

  • Mix benzil derivatives, ammonium acetate, and aldehydes.

  • Irradiate at 800 W for 5 minutes (yield: 85–87%).

Advantages :

  • 80% reduction in reaction time.

  • No solvent required, minimizing waste.

Phase-Transfer Catalyzed Alkylation

To introduce the ethylsulfanyl group:

  • React 2-mercaptoimidazole with ethyl bromide under phase-transfer conditions (tetradodecylammonium bromide, CH₂Cl₂/H₂O).

  • Reflux for 5 hours (yield: 92%).

Side reaction mitigation :

  • Excess KOH prevents disulfide formation.

  • Low temperature (0–5°C) during workup.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYieldScalabilityKey Limitation
Debus-Radziszewski65–70%Lab-scaleLong reaction times
Microwave-assisted85–87%Pilot-scaleSpecial equipment needed
Phase-transfer90–92%IndustrialCostly catalysts

Purity and Byproduct Management

  • Major byproducts :

    • Unsubstituted imidazole (from incomplete formylation).

    • Disulfides (from ethylsulfanyl group oxidation).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents at Key Positions Biological Activity/Applications Reference
Target Compound 2-ethylsulfanyl, 5-(4-fluorophenylhydrazinylidene methyl), 1-methyl Hypothesized enzyme inhibition or antimicrobial activity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 6-methyl, 2-(4-fluorophenyl) Antimicrobial activity (Gram-positive bacteria)
9b () N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide α-Glucosidase inhibition (IC₅₀ = 18.2 µM)
9c () N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Enhanced α-glucosidase inhibition (IC₅₀ = 12.4 µM)
2-{[2-(4-Fluorophenyl)hydrazin-1-ylidene]methyl}-1H-imidazole Unsubstituted imidazole core with fluorophenyl hydrazone Intermediate for anticancer agents

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors (e.g., compound 9b, IC₅₀ = 18.2 µM) .
  • Halogen Substitution : Bromine at the para position (compound 9c) improves inhibitory potency (IC₅₀ = 12.4 µM) compared to fluorine, likely due to increased van der Waals interactions .
  • Sulfur-Containing Groups : Ethylsulfanyl at position 2 may improve metabolic stability compared to unsubstituted imidazoles, as sulfur atoms often resist oxidative degradation .
Physicochemical Properties
Property Target Compound (Predicted) 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 9b ()
Molecular Weight ~350 g/mol 256.3 g/mol 453.5 g/mol
LogP (Lipophilicity) ~3.5 (moderate) 3.1 4.2
Solubility Low in water, high in DMSO Poor aqueous solubility Moderate in ethanol

Insights :

  • The ethylsulfanyl group increases lipophilicity (LogP ~3.5), favoring membrane permeability but reducing aqueous solubility.
  • Benzoimidazole derivatives (e.g., ) exhibit lower molecular weights but similar solubility challenges due to aromatic stacking.
Pharmacological Activity

Antimicrobial Activity :

  • Fluorophenyl-substituted imidazoles (e.g., compound 2 in ) show activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to disruption of bacterial membrane integrity.
  • Thiazole-triazole hybrids (e.g., 9b and 9c in ) demonstrate broader-spectrum activity, with 9c showing superior potency due to bromine’s electronegativity and steric effects .

Enzyme Inhibition :

  • The hydrazinylidene moiety in the target compound may act as a chelating agent for metalloenzymes, similar to hydrazone-based inhibitors in .

Optimization Strategies :

  • Sodium metabisulfite () is preferred over harsher acids for preserving fluorophenyl integrity.

Biological Activity

The compound 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole , with the CAS number 477854-43-6, is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

The molecular formula of the compound is C13H15FN4SC_{13}H_{15}FN_{4}S, with a molecular weight of approximately 278.35 g/mol. The compound's structure features an imidazole ring, which is known for its diverse biological properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of imidazole derivatives, including the target compound. Research indicates that compounds containing imidazole rings can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown significant inhibitory activity against breast cancer cell lines, with IC50 values in the nanomolar range, indicating potent antiproliferative properties .

CompoundCell LineIC50 (nM)Mechanism
Imidazole derivative AMCF-7 (ER+)52Microtubule disruption
Imidazole derivative BMDA-MB-231 (triple-negative)74Apoptosis induction

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to bind to tubulin, disrupting polymerization and leading to mitotic catastrophe. This is consistent with findings from related studies where imidazole derivatives were shown to inhibit tubulin assembly and induce multinucleation in cancer cells .

Case Studies

Several case studies have explored the biological activity of imidazole derivatives similar to the target compound:

  • Study on Breast Cancer Cells : A study evaluated the antiproliferative effects of various imidazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through tubulin disruption .
  • In Vivo Studies : In vivo experiments demonstrated that imidazole derivatives could reduce tumor size in xenograft models. The administration of these compounds resulted in decreased proliferation markers and increased apoptosis in tumor tissues .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Imidazole Core Formation : Condensation of 1-methylimidazole-2-thiol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfanyl group .

Hydrazone Linkage : Reacting 4-fluorophenylhydrazine with an aldehyde precursor (e.g., 5-formylimidazole intermediate) in ethanol or methanol under reflux (60–80°C). Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Key Parameters :

  • Temperature Control : Excess heat may degrade the hydrazone moiety.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility during substitution reactions.
  • Analytical Validation : Confirm product identity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (retention time matching) .

Basic: How can the molecular structure of this compound be unambiguously characterized?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify distinct peaks for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), imidazole protons (δ 7.0–7.5 ppm), and hydrazone NH (δ 10–12 ppm, broad singlet) .
  • ¹³C NMR : Confirm the carbonyl/imine carbon (δ 150–160 ppm) and fluorophenyl aromatic carbons (δ 115–165 ppm with J coupling to fluorine) .

X-ray Crystallography :

  • Use SHELXL for refinement . Key parameters:

  • High-resolution data (d-spacing < 0.8 Å) to resolve torsional angles in the hydrazone moiety.
  • Anisotropic displacement parameters for non-H atoms.
    • ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between hydrazone NH and sulfanyl groups) .

Advanced: How can contradictory crystallographic data (e.g., disordered atoms or twinning) be resolved during structure refinement?

Methodological Answer:

Disorder Modeling :

  • Use SHELXL’s PART instruction to model split positions for disordered ethylsulfanyl or fluorophenyl groups. Apply isotropic displacement parameters for minor occupancy components .
  • Refine occupancy ratios with free variables (e.g., SUMP to constrain total occupancy to 1.0).

Twinning Analysis :

  • For twinned crystals, employ SHELXL’s TWIN/BASF commands. Calculate the Flack parameter to assess absolute structure .
  • Validate with PLATON’s ADDSYM to detect missed symmetry operations .

Validation Tools :

  • Check R1/wR2 convergence (<5% discrepancy). Use the Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H⋯F) that may stabilize disordered regions .

Advanced: What experimental strategies are recommended to investigate this compound’s biological activity and mechanism of action?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with varying concentrations (1–100 µM). Calculate IC₅₀ via nonlinear regression .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target cells using scintillation counting.

Binding Studies :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip. Monitor binding kinetics (ka/kd) at 25°C in PBS buffer .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., fluorophenyl group π-stacking with aromatic residues) .

Data Interpretation :

  • Address contradictions (e.g., high in vitro activity but low cellular uptake) by modifying lipophilicity via substituent variation (e.g., replacing ethylsulfanyl with methylsulfonyl) .

Advanced: How can thermal stability and degradation pathways of this compound be analyzed?

Methodological Answer:

Thermogravimetric Analysis (TGA) :

  • Heat the sample (5–10 mg) from 25°C to 600°C at 10°C/min under N₂. Identify decomposition onset (Td >200°C suggests stability for biological assays) .

Differential Scanning Calorimetry (DSC) :

  • Detect phase transitions (e.g., melting point, Tm) and exothermic degradation peaks. Compare with theoretical predictions (ChemDraw) .

Mass Spectrometry (MS) :

  • Use ESI-MS to identify degradation products (e.g., loss of ethylsulfanyl group [M – 76 Da]) .

Advanced: What strategies mitigate instability of the hydrazone moiety during storage and handling?

Methodological Answer:

Storage Conditions :

  • Store in amber vials at –20°C under argon to prevent oxidation and photodegradation .

Stabilization Additives :

  • Add 1% w/v ascorbic acid to ethanol stock solutions to scavenge free radicals .

Analytical Monitoring :

  • Track hydrazone integrity via weekly HPLC (C18 column, 0.1% TFA in H₂O/ACN). A >5% decrease in peak area indicates degradation .

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